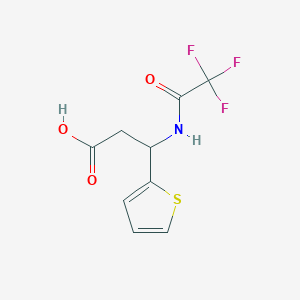

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Description

Properties

IUPAC Name |

3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPSEFLUNMVPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382436 | |

| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115957-22-7 | |

| Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115957-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Addition-Based Synthesis

A widely adopted method involves the Michael addition of thiophene derivatives to α,β-unsaturated carbonyl intermediates. For example, thiophen-2-yl magnesium bromide can react with ethyl acrylate in the presence of a Lewis acid catalyst to form ethyl 3-(thiophen-2-yl)propanoate. Subsequent hydrolysis yields 3-(thiophen-2-yl)propanoic acid. The trifluoroacetamido group is introduced via amide coupling using trifluoroacetic anhydride (TFAA) under basic conditions.

Key Steps :

-

Nucleophilic Addition : Thiophen-2-yl Grignard reagent attacks ethyl acrylate.

-

Hydrolysis : Ester group conversion to carboxylic acid using NaOH or HCl.

-

Amidation : Reaction with TFAA and a base (e.g., pyridine) to install the trifluoroacetamido group.

Challenges :

-

Low regioselectivity in the Michael addition step.

-

Competing side reactions during amidation, such as over-acylation.

Strecker Synthesis Modification

The Strecker amino acid synthesis offers an alternative route. Starting with thiophene-2-carbaldehyde, ammonium chloride and potassium cyanide facilitate the formation of an α-amino nitrile intermediate. Hydrolysis of the nitrile group produces 3-amino-3-(thiophen-2-yl)propanoic acid, which is subsequently acylated with TFAA.

Reaction Conditions :

-

Temperature : 0–5°C for nitrile formation.

-

Catalyst : ZnCl₂ for enhanced cyanide activation.

-

Acylation : TFAA in dichloromethane at room temperature.

Advantages :

-

High purity of the amino acid intermediate.

-

Scalability for industrial production.

Advanced Methodologies

One-Pot Tandem Reactions

Recent advances employ one-pot strategies to streamline synthesis. A notable approach combines the Ugi reaction with post-modification steps:

-

Ugi Reaction : Thiophene-2-carboxaldehyde, trifluoroacetamide, propiolic acid, and an isocyanide react to form a peptoid intermediate.

-

Acid Hydrolysis : Cleavage of the peptoid backbone to release the target compound.

Optimized Parameters :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalyst : p-Toluenesulfonic acid (PTSA) for accelerated hydrolysis.

Yield Improvement :

-

Initial yields of 65–70% increased to 85–90% via microwave-assisted heating.

Enzymatic Catalysis

Biocatalytic methods using lipases or transaminases have been explored to enhance stereoselectivity. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-amino-3-(thiophen-2-yl)propanoic acid, enabling enantioselective acylation with TFAA.

Conditions :

-

pH : 7.0–7.5 (phosphate buffer).

-

Temperature : 37°C.

-

Solvent : Tert-butyl methyl ether (MTBE).

Outcomes :

-

Enantiomeric Excess (ee) : >98% for the (R)-enantiomer.

-

Productivity : 120–150 g/L·h.

Reaction Mechanism Analysis

Amidation Kinetics

The acylation of 3-amino-3-(thiophen-2-yl)propanoic acid with TFAA follows second-order kinetics , as demonstrated by studies using in-situ FTIR spectroscopy. The rate-determining step involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of TFAA.

Activation Energy :

-

Calculated ΔG‡ = 85 kJ/mol.

-

Catalytic Effects : DMAP (4-dimethylaminopyridine) reduces ΔG‡ to 72 kJ/mol.

Solvent Effects on Yield

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. Comparative data:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 92 | 2 |

| Acetonitrile | 37.5 | 88 | 3 |

| Dichloromethane | 8.9 | 75 | 6 |

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors improves efficiency and safety for large-scale synthesis. Key stages:

-

Mixing Zone : Thiophen-2-yl magnesium bromide and ethyl acrylate combined at 25°C.

-

Hydrolysis Loop : In-line quench with HCl (2 M).

-

Acylation Module : TFAA introduced via a T-junction with real-time pH monitoring.

Benefits :

-

Throughput : 5–10 kg/h.

-

Purity : >99.5% by HPLC.

Waste Management Strategies

Industrial processes generate byproducts such as trifluoroacetic acid (TFA) and ammonium salts. Neutralization protocols using Ca(OH)₂ precipitate TFA as calcium trifluoroacetate, which is filtered and incinerated. Ammonium salts are recovered via crystallization and reused in Strecker syntheses.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Michael Addition | 78–82 | 95–97 | High | 120–150 |

| Strecker Synthesis | 85–88 | 98–99 | Moderate | 200–220 |

| One-Pot Ugi Reaction | 90–92 | 99+ | Low | 300–350 |

| Enzymatic Catalysis | 80–85 | 99+ | High | 400–450 |

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The trifluoroacetamido group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic agent due to its structural features.

Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoroacetamido group could enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

(a) 3-(5-Bromothiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic Acid

- Structural Difference : A bromine atom substitutes the hydrogen at the 5-position of the thiophene ring.

- Impact: Bromination increases molecular weight (MW: ~356.1 g/mol vs.

- Synthetic Accessibility : Evidence indicates discontinuation of commercial availability, suggesting challenges in synthesis or stability .

(b) 2-Amino-3-(thiophen-2-yl)propanoic Acid

- Structural Difference : Lacks the trifluoroacetamido group; instead, a primary amine is present.

- Functional Role : Serves as a precursor in biocatalytic transformations (e.g., ammonia elimination reactions) but exhibits reduced metabolic stability compared to trifluoroacetamido derivatives .

Phenyl-Based Analogs

(a) Boc-Phe(3-AMe-Tfa)-OH and Boc-Phe(4-Tfa-AMe)-OH

- Structural Difference : Trifluoroacetamido group is attached to a benzyl position (meta or para) rather than thiophene.

- Biological Relevance : These compounds are intermediates in peptidomimetic inhibitors targeting viral proteases (e.g., West Nile virus NS2B-NS3). The phenyl ring provides planar rigidity, whereas thiophene introduces conformational flexibility .

- Synthetic Yields : Reported yields range from 77% to 85.3%, highlighting efficient trifluoroacetylation methodologies applicable to the thiophene analog .

(b) (3-(2,2,2-Trifluoroacetamido)phenyl)boronic Acid

- Structural Difference : Incorporates a boronic acid group instead of a carboxylic acid.

- Application : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions. This derivative’s melting point (290–293°C) and density (1.45 g/cm³) reflect enhanced crystallinity compared to the thiophene-based compound .

Amino Acid Derivatives with Trifluoroacetamido Modifications

(a) TFA-L-Tyr and TFA-D-Tyr (Tyrosine Analogs)

- Structural Difference : Thiophene is replaced by a 4-hydroxyphenyl group.

- Optical Activity : Specific rotation ([α]D = ±26 in MeOH) indicates chirality, suggesting the thiophene analog’s stereochemistry could influence receptor binding .

- Spectroscopic Data : IR and NMR profiles (e.g., 1734 cm⁻¹ carbonyl stretch, δ 8.55 ppm for hydroxyl proton) provide benchmarks for verifying the thiophene analog’s purity .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Thiophen-2-yl)-3-(Tfa)propanoic acid | C₉H₈F₃NO₃S | 115957-22-7 | 293.2 | Thiophene, Trifluoroacetamido |

| 3-(5-Bromothiophen-2-yl)-3-(Tfa)propanoic acid | C₉H₇BrF₃NO₃S | N/A | 356.1 | Bromothiophene |

| Boc-Phe(3-AMe-Tfa)-OH | C₁₉H₂₂F₃N₂O₅ | N/A | 430.4 | Phenyl, Trifluoroacetamido |

| TFA-L-Tyr | C₁₁H₁₀F₃NO₄ | N/A | 277.2 | 4-Hydroxyphenyl |

Biological Activity

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₈F₃N₃O₃S

- Molecular Weight: 267.225 g/mol

- Density: 1.493 g/cm³

- Melting Point: 154-157 °C

- Boiling Point: 411.2 °C at 760 mmHg

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : It has the potential to interact with various receptors, including those involved in inflammatory responses and cell signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. These properties are attributed to the disruption of bacterial cell membranes and inhibition of key metabolic processes.

Anti-inflammatory Effects

The compound may modulate inflammatory pathways by acting on specific signaling cascades such as NF-κB and MAPK pathways. This modulation could provide therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

Studies have suggested that derivatives of thiophene-based compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Dallemagne et al., 1987 | Synthesis and Biological Evaluation | Identified potential biological activities related to anti-infective properties; established synthetic routes for similar compounds. |

| PMC9283309 | TLR Agonists | Investigated the interaction of thiophene derivatives with Toll-like receptors; suggested potential immune-modulating effects. |

| BenchChem Research | Antimicrobial Properties | Demonstrated efficacy against various microbial strains; highlighted the importance of structural modifications for enhanced activity. |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling thiophene derivatives with trifluoroacetamido precursors via nucleophilic substitution or amidation. A common approach includes:

- Step 1 : Reacting 2-thiophenecarboxylic acid with a brominated propanoic acid ester to introduce the thiophene moiety .

- Step 2 : Amidation with trifluoroacetic anhydride under anhydrous conditions to attach the trifluoroacetamido group .

- Step 3 : Hydrolysis of the ester to yield the final carboxylic acid.

Optimization : Adjust reaction temperature (e.g., 0–5°C for amidation to prevent side reactions) and use catalysts like DMAP for higher yields .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR (¹H/¹³C) : Confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and trifluoroacetamido group (δ 2.8–3.2 ppm for NH and δ 115–120 ppm for CF₃ in ¹³C) .

- FT-IR : Look for carbonyl stretches (1700–1750 cm⁻¹ for carboxylic acid and 1650–1700 cm⁻¹ for amide) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₁₀H₈F₃NO₃S) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions for in vitro studies?

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 2–10). The carboxylic acid group enhances solubility in basic media, while the trifluoroacetamido moiety may reduce hydrophilicity .

- Stability : Use HPLC to monitor degradation over 24–72 hours at physiological pH (7.4) and elevated temperatures (37°C) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

- Control Experiments : Rule out assay interference (e.g., compound aggregation or fluorescence quenching) using dynamic light scattering or counter-screening .

- Structural Modifications : Compare activity of analogs (e.g., replacing thiophene with pyridine) to identify critical functional groups .

- Computational Docking : Perform molecular dynamics simulations to assess binding interactions with target enzymes (e.g., using AutoDock Vina) .

Q. How can the trifluoroacetamido group influence the compound’s pharmacokinetic properties, and what experimental models validate these effects?

- Lipophilicity : Measure logP values to correlate with membrane permeability. The CF₃ group increases lipophilicity, potentially enhancing blood-brain barrier penetration .

- Metabolic Stability : Use liver microsomes or hepatocyte assays to evaluate susceptibility to cytochrome P450-mediated degradation .

- In Vivo Models : Pharmacokinetic profiling in rodents (e.g., AUC, half-life) to assess bioavailability .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in radical or photochemical reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.